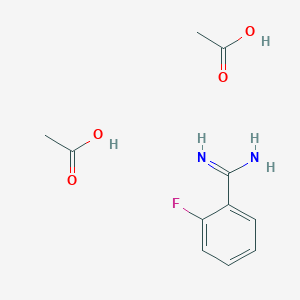
2-Fluorobenzene-1-carboximidamide, bis(acetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C9H11FN2O2. This compound is known for its unique structure, which includes a fluorobenzene ring and a carboximidamide group, making it a subject of interest in various fields of scientific research .
准备方法
The synthesis of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
科学研究应用
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets. The fluorobenzene ring and carboximidamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) can be compared with other similar compounds such as:
2-Fluorobenzene-1-carboximidamide: Lacks the bis(acetic acid) component, which may affect its reactivity and applications.
Benzene-1-carboximidamide, bis(acetic acid): Lacks the fluorine atom, which can influence its chemical properties and biological activities.
2-Chlorobenzene-1-carboximidamide, bis(acetic acid): Substitution of fluorine with chlorine can lead to different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
生物活性
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C10H10F N3O4
- Molecular Weight : 257.2 g/mol
- CAS Number : [B15307747]
The biological activity of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) primarily arises from its ability to interact with various biological targets. The imidamide functional group is known to participate in hydrogen bonding and can act as a proton donor or acceptor, influencing enzyme activity and cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives of benzimidazole, which share structural similarities with 2-Fluorobenzene-1-carboximidamide, have shown significant activity against various bacterial strains.
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzimidazole Derivative 1 | S. aureus | 50 | |
| Benzimidazole Derivative 2 | E. coli | 62.5 | |
| Benzimidazole Derivative 3 | C. albicans | 250 |
While specific data on 2-Fluorobenzene-1-carboximidamide is limited, the structural similarities suggest that it may exhibit comparable antimicrobial properties.
Antioxidant Activity
Compounds with similar functional groups have been studied for their antioxidant capabilities. The presence of fluorine in aromatic compounds can enhance electron-withdrawing properties, potentially increasing antioxidant activity.
Study on Antimicrobial Properties
In a study examining the antimicrobial effects of various benzimidazole derivatives, several compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the imidazole position significantly affected the antimicrobial efficacy.
In Vivo Studies
In vivo studies involving related compounds demonstrated significant reductions in infection rates in animal models when treated with imidazole derivatives. These findings suggest a potential therapeutic application for similar compounds like 2-Fluorobenzene-1-carboximidamide.
属性
分子式 |
C11H15FN2O4 |
|---|---|
分子量 |
258.25 g/mol |
IUPAC 名称 |
acetic acid;2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2.2C2H4O2/c8-6-4-2-1-3-5(6)7(9)10;2*1-2(3)4/h1-4H,(H3,9,10);2*1H3,(H,3,4) |
InChI 键 |
VOQFDKDPVBIZIA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C(=C1)C(=N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















